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Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Chloro-2-fluorophenylboronic acid is a synthetically versatile organoboron compound of

significant interest in medicinal chemistry and materials science. Its utility as a building block,

particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of the 3-

chloro-2-fluorophenyl moiety into complex molecular architectures. This guide provides a

detailed examination of its molecular structure, physicochemical properties, and spectroscopic

characteristics. It also includes representative experimental protocols for its synthesis and

characterization, designed to be a valuable resource for researchers in drug discovery and

organic synthesis.

Molecular Structure and Properties
3-Chloro-2-fluorophenylboronic acid, with the chemical formula C₆H₅BClFO₂, is a

disubstituted phenylboronic acid. The core structure consists of a benzene ring functionalized

with a boronic acid group [-B(OH)₂], a chlorine atom, and a fluorine atom at positions 3 and 2,

respectively, relative to the boronic acid substituent. This specific substitution pattern imparts

unique reactivity and conformational properties to the molecule.
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Key physicochemical data are summarized in the table below.

Property Value Reference

IUPAC Name
(3-Chloro-2-

fluorophenyl)boronic acid
[1]

CAS Number 352535-82-1 [1]

Chemical Formula C₆H₅BClFO₂ [1]

Molecular Weight 174.37 g/mol [2]

Appearance
White to almost white

powder/crystal
[3]

In the solid state, phenylboronic acids typically form dimeric structures through intermolecular

hydrogen bonding between the hydroxyl groups of the boronic acid moieties. It is highly

probable that 3-Chloro-2-fluorophenylboronic acid adopts a similar dimeric arrangement, a

structural motif that has been confirmed by X-ray crystallography for related compounds like 2-

fluorophenylboronic acid and 3-fluorophenylboronic acid.[4][5]

Figure 1: Molecular structure of 3-Chloro-2-fluorophenylboronic acid.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Chloro-2-
fluorophenylboronic acid. While specific spectra for this exact isomer are available from

commercial suppliers, the following table summarizes the expected spectroscopic

characteristics based on data from closely related analogues and fundamental principles.[6][7]
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Technique Expected Features

¹H NMR

- Aromatic region (approx. 7.0-8.0 ppm): Three

signals corresponding to the aromatic protons,

exhibiting complex splitting patterns due to H-H

and H-F couplings. - Boronic acid protons [-

B(OH)₂]: A broad singlet, which is exchangeable

with D₂O, typically observed between 4.0 and

8.0 ppm, and its position can be concentration-

dependent.[7]

¹³C NMR

- Aromatic region (approx. 115-165 ppm): Six

distinct signals for the aromatic carbons. The

carbon attached to fluorine (C-F) will appear as

a doublet with a large coupling constant (¹JC-F).

Other carbons will show smaller C-F couplings.

The carbon attached to the boron (C-B) signal is

often broad.

¹⁹F NMR

- A single resonance for the fluorine atom, with

its chemical shift influenced by the electronic

environment. For aryl fluorides, this is typically

in the range of +80 to +170 ppm relative to

CFCl₃.[8] The signal will be split by neighboring

aromatic protons.

¹¹B NMR

- A single, broad signal characteristic of a tri-

coordinated boron atom in a boronic acid,

typically appearing in the range of 18-30 ppm.[7]

IR (Infrared)

- O-H stretch: A broad band around 3200-3500

cm⁻¹. - B-O stretch: A strong band around 1330-

1380 cm⁻¹. - C-F stretch: A strong band in the

1100-1300 cm⁻¹ region. - C-Cl stretch: A band in

the 600-800 cm⁻¹ region.

MS (Mass Spec.)

- ESI-MS: Expected [M-H]⁻ ion at m/z 172.9982.

The isotopic pattern will be characteristic of a

molecule containing one chlorine atom.
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Experimental Protocols
Representative Synthesis via Lithiation-Borylation
The following is a representative protocol for the synthesis of arylboronic acids, adapted from

established procedures for similar compounds.[9] This method involves the lithiation of a

suitable haloaromatic precursor followed by quenching with a boron electrophile.

Workflow:

1-Bromo-3-chloro-2-fluorobenzene in THF Cool to -78 °C
(Dry ice/acetone bath)

Add n-BuLi dropwise
(Maintain T < -70 °C) Stir for 1 hour at -78 °C Add Trimethyl Borate dropwise

(Maintain T < -70 °C) Stir for 1 hour at -78 °C Warm to Room Temperature Quench with aq. HCl (pH 2-3) Extract with Ethyl Acetate Dry organic phase (Na₂SO₄) Concentrate under reduced pressure Recrystallize from Heptane/Toluene 3-Chloro-2-fluorophenylboronic acid

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of 3-Chloro-2-fluorophenylboronic acid.

Methodology:

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-

chloro-2-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

Add n-butyllithium (n-BuLi) in hexanes (1.1 equiv.) dropwise, ensuring the internal

temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: Slowly add trimethyl borate (1.5 equiv.) to the reaction mixture, again maintaining

the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an

additional hour.

Work-up: Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction by slowly adding 2 M hydrochloric acid until the pH of the aqueous

phase is between 2 and 3.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by

recrystallization or silica gel chromatography to yield the final product.

Protocol for NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-2-
fluorophenylboronic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the B(OH)₂ protons,

add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the B(OH)₂ peak

should diminish or disappear.[7]

Multinuclear NMR: Acquire ¹³C, ¹⁹F, and ¹¹B NMR spectra. These often require longer

acquisition times than ¹H NMR. Use appropriate standards for chemical shift referencing.

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, and baseline correction. Integrate the signals in the

¹H NMR spectrum to determine relative proton ratios.

Applications in Research and Development
3-Chloro-2-fluorophenylboronic acid is a valuable reagent primarily used in Suzuki-Miyaura

cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling

the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10]

Key Application Areas:

Pharmaceutical Development: Used as a key intermediate in the synthesis of complex

organic molecules for new drug candidates. The chloro and fluoro substituents can modulate

the pharmacokinetic and pharmacodynamic properties of the final compound.[11]

Organic Synthesis: Serves as a versatile building block for constructing biaryl and other

complex aromatic systems.[11]
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Materials Science: Employed in the synthesis of advanced materials, such as polymers and

nanomaterials, where the specific electronic properties of the fluorinated aromatic ring are

desired.[11]

Agrochemicals: Utilized in the development of novel pesticides and herbicides.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151473?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

